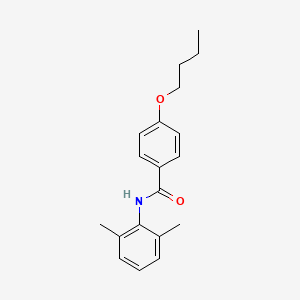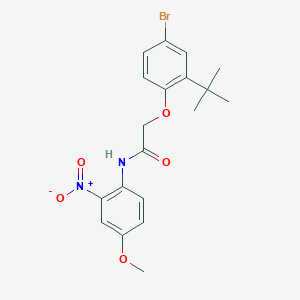
4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound has been shown to inhibit the activity of several kinases, including Bruton's tyrosine kinase (BTK), which is involved in the regulation of B-cell receptor signaling. In
作用機序
4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide acts as a selective inhibitor of BTK, which is a key regulator of B-cell receptor signaling. By inhibiting BTK, 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of cell growth and proliferation. In addition, 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has been shown to induce apoptosis (cell death) in cancer cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects
4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the activity of BTK and other kinases, leading to the inhibition of cell growth and proliferation. 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has been shown to reduce the activity of immune cells, leading to the suppression of the immune response.
実験室実験の利点と制限
One of the main advantages of 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide is its selectivity for BTK, which makes it a potentially safer and more effective treatment for cancer and autoimmune diseases. However, one of the limitations of 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide is its relatively short half-life, which may limit its effectiveness in clinical settings. In addition, further research is needed to determine the optimal dosage and treatment duration for 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide.
将来の方向性
There are several future directions for research on 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide. One area of focus is the development of more potent and selective BTK inhibitors, which may have greater efficacy and fewer side effects than 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide. Another area of focus is the investigation of combination therapies, in which 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide is used in combination with other drugs to enhance its anti-tumor activity. Finally, further research is needed to determine the optimal dosage and treatment duration for 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide, as well as its potential use in other diseases beyond cancer and autoimmune diseases.
Conclusion
In conclusion, 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide is a small molecule inhibitor that has shown promise as a potential treatment for various types of cancer and autoimmune diseases. The compound acts as a selective inhibitor of BTK, leading to the inhibition of cell growth and proliferation. While 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has several advantages, including its selectivity for BTK, further research is needed to determine its optimal dosage and treatment duration, as well as its potential use in combination therapies and other diseases.
合成法
The synthesis of 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with 2-oxotetrahydrothiophene, followed by the reaction of the resulting product with ammonia and acetic acid. The final step involves the reaction of the intermediate product with 4-(4-aminophenoxy)-N-methylpicolinamide to yield 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide. The synthesis process has been optimized to ensure high yield and purity of the final product.
科学的研究の応用
4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has been extensively studied for its potential use in the treatment of various types of cancer and autoimmune diseases. In preclinical studies, the compound has been shown to inhibit the growth and proliferation of cancer cells, including those of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). 4-methoxy-N-(2-oxotetrahydro-3-thienyl)benzamide has also been shown to be effective in reducing the activity of BTK in autoimmune diseases such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
4-methoxy-N-(2-oxothiolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-16-9-4-2-8(3-5-9)11(14)13-10-6-7-17-12(10)15/h2-5,10H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMDZQGYABXYLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5180557.png)
![N-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)(phenyl)methyl]acetamide](/img/structure/B5180559.png)
![3-[(2-methoxyphenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5180566.png)
![4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5180568.png)
![1'-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5180587.png)
![4-[3-(2,4-dichloro-6-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5180602.png)
![N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5180606.png)
![8-ethoxy-4,4-dimethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5180608.png)

![5-{2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180618.png)
![N-cyclohexyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5180625.png)

![(3S*,4S*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5180652.png)
![4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5180660.png)